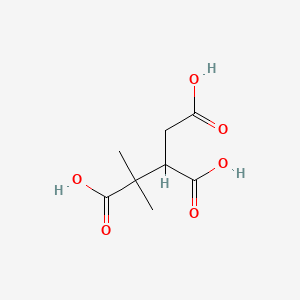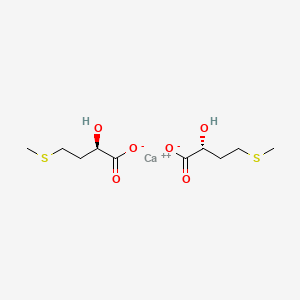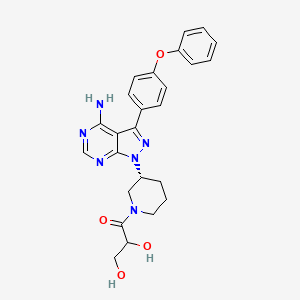
Isonopaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isonopaline is synthesized as a side product during the preparation of nopaline, which is a reductive conjugate of arginine and α-ketoglutaric acid found in plant tumors . The synthesis involves the reaction of specific amino acids under controlled conditions to yield the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, it is typically produced in research laboratories for scientific purposes.
Análisis De Reacciones Químicas
Types of Reactions
Isonopaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Isonopaline is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions, enzyme activities, and metabolic pathways. The compound’s unique properties make it valuable in various scientific fields, including:
Chemistry: Used as a reagent in synthetic organic chemistry.
Biology: Employed in studies of metabolic pathways and enzyme functions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The mechanism of action of isonopaline involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to affect enzyme activities and metabolic processes. The compound’s structure allows it to bind to certain proteins and enzymes, influencing their function and activity.
Comparación Con Compuestos Similares
Isonopaline can be compared with other similar compounds such as nopaline and octopine. These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular structure and the resulting biochemical properties.
List of Similar Compounds
Nopaline: A reductive conjugate of arginine and α-ketoglutaric acid.
Octopine: A derivative of arginine and pyruvate.
Propiedades
Número CAS |
64199-70-8 |
|---|---|
Fórmula molecular |
C11H20N4O6 |
Peso molecular |
304.303 |
Nombre IUPAC |
(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7-/m0/s1 |
Clave InChI |
LMKYZBGVKHTLTN-BQBZGAKWSA-N |
SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |
Sinónimos |
N-[(1S)-4-[(Aminoiminomethyl)amino]-1-carboxybutyl]-L-glutamic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)

![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)




